![molecular formula C12H13N5O B14704255 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one CAS No. 22279-54-5](/img/structure/B14704255.png)
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a prop-2-en-1-ylamino group attached to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as guanidine derivatives with suitable aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Addition of the Prop-2-en-1-ylamino Group: This group can be added through nucleophilic addition reactions involving allylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and prop-2-en-1-ylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the triazine ring or the phenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxides, imines, and other oxidized derivatives.
Reduction Products: Reduced triazine derivatives and phenyl group derivatives.
Substitution Products: Various substituted triazine derivatives with different functional groups.
科学的研究の応用
4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential bacterial enzymes, disrupting cellular processes and leading to cell death. In anticancer applications, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.
類似化合物との比較
4-Amino-6-phenyl-1,2,4-triazin-5(4H)-one: Lacks the prop-2-en-1-ylamino group, resulting in different chemical and biological properties.
6-Phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one:
4-Amino-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one: Lacks the phenyl group, leading to different interactions with biological targets.
Uniqueness: 4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one is unique due to the presence of all three functional groups (amino, phenyl, and prop-2-en-1-ylamino) attached to the triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making the compound a versatile candidate for various applications in research and industry.
特性
CAS番号 |
22279-54-5 |
|---|---|
分子式 |
C12H13N5O |
分子量 |
243.26 g/mol |
IUPAC名 |
4-amino-6-phenyl-3-(prop-2-enylamino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N5O/c1-2-8-14-12-16-15-10(11(18)17(12)13)9-6-4-3-5-7-9/h2-7H,1,8,13H2,(H,14,16) |
InChIキー |
AOSAOKLJVRIKQD-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


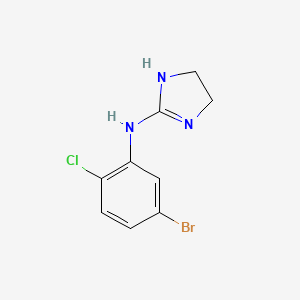
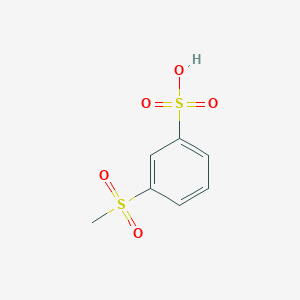
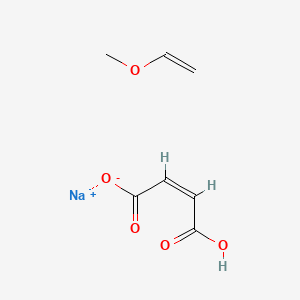
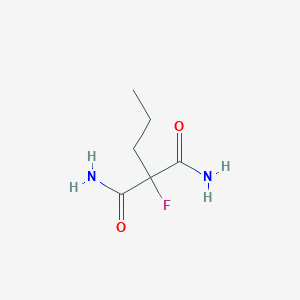

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
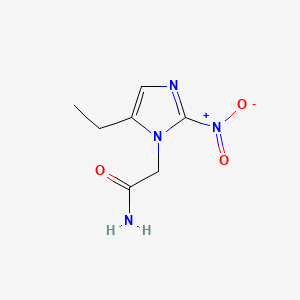
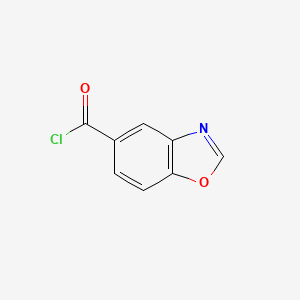

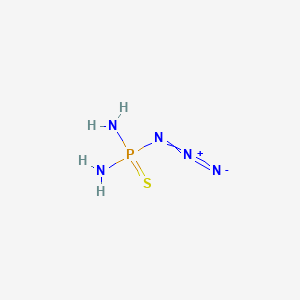

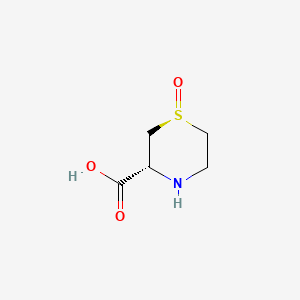

![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
